5-(Trifluoromethyl)isoxazol-3-amine
Overview
Description
5-(Trifluoromethyl)isoxazol-3-amine is a chemical compound with the CAS Number: 110234-43-0 . It has a molecular weight of 152.08 and its IUPAC name is 5-(trifluoromethyl)-3-isoxazolamine .
Synthesis Analysis
A general method for the synthesis of 5-(trifluoromethyl)isoxazoles involves the denitrogenative cyclization of vinyl azides with trifluoroacetic anhydride in the presence of NEt3 .Molecular Structure Analysis
The InChI code for 5-(Trifluoromethyl)isoxazol-3-amine is 1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
The compound has a molecular weight of 152.08 . and 97% . The storage temperature is reported to be -20C .Scientific Research Applications
Analgesic Applications
Isoxazole derivatives, including 5-(Trifluoromethyl)isoxazol-3-amine, have shown potential as analgesics . They could be used in the development of new pain relief medications.
Anti-inflammatory Applications
These compounds have also demonstrated anti-inflammatory properties . They could be used in the treatment of conditions characterized by inflammation.
Anticancer Applications
Isoxazole derivatives have shown promise in the field of oncology . They could be used in the development of new anticancer drugs.
Antimicrobial Applications
These compounds have exhibited antimicrobial activity . They could be used in the development of new antimicrobial agents to combat various infections.
Antiviral Applications
Isoxazole derivatives have shown potential as antiviral agents . They could be used in the development of new antiviral medications.
Anticonvulsant Applications
These compounds have demonstrated anticonvulsant properties . They could be used in the treatment of conditions characterized by seizures or convulsions.
Antidepressant Applications
Isoxazole derivatives have shown promise in the field of psychiatry . They could be used in the development of new antidepressant medications.
Immunosuppressant Applications
These compounds have exhibited immunosuppressive activity . They could be used in the treatment of conditions characterized by an overactive immune response, such as autoimmune diseases.
Safety and Hazards
properties
IUPAC Name |
5-(trifluoromethyl)-1,2-oxazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F3N2O/c5-4(6,7)2-1-3(8)9-10-2/h1H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNZJPSYNGYFWKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80575746 | |
Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Trifluoromethyl)isoxazol-3-amine | |
CAS RN |
110234-43-0 | |
Record name | 5-(Trifluoromethyl)-1,2-oxazol-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80575746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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